

The Early Discovery and Synthesis of CKD-516: A Technical Overview

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Compound of Interest

Compound Name: Ckd-516

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Introduction

CKD-516, a novel benzophenone derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action. It functions as a potent tubulin polymerization inhibitor and a vascular disrupting agent (VDA).^{[1][2]} Developed as a water-soluble L-valine prodrug of S-516, **CKD-516** is designed for enhanced aqueous solubility and improved in vivo efficacy.^[1] Upon administration, **CKD-516** is rapidly converted to its active metabolite, S-516, which exerts its anti-tumor effects by targeting both the tumor vasculature and the cancer cells directly. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological evaluation of **CKD-516**.

Chemical Synthesis

The synthesis of **CKD-516** and its active form, S-516, involves a multi-step process. While the precise, detailed experimental protocols are proprietary and typically found in the supplementary materials of peer-reviewed publications, the general synthetic route can be outlined based on available information. The core structure is a benzophenone scaffold, which is modified to enhance its tubulin-binding and cytotoxic activities. The synthesis of S-516 involves the formation of a substituted pyridinone ring system, followed by the introduction of the N,N-dimethyl-2-(m-tolyl)acetamide moiety. The final step in the synthesis of **CKD-516** is the esterification of the parent molecule, S-516, with L-valine to create the prodrug.

Biological Activity and Mechanism of Action

CKD-516, through its active metabolite S-516, exhibits potent anti-cancer activity by targeting tubulin, a key component of the cellular cytoskeleton.

Tubulin Polymerization Inhibition

S-516 binds to the colchicine-binding site on β -tubulin, inhibiting the polymerization of tubulin into microtubules.^[3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell death.

Cell Cycle Arrest

The inhibition of microtubule formation by S-516 disrupts the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from proliferating.^{[1][2]}

Vascular Disruption

A key feature of **CKD-516** is its activity as a vascular disrupting agent. S-516 selectively targets the tumor vasculature, causing a rapid collapse of established tumor blood vessels. This leads to a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation. The signaling pathways involved in this process are complex but are thought to involve the disruption of endothelial cell shape and function through the inhibition of tubulin polymerization, potentially involving the Rho signaling pathway and disruption of VE-cadherin, a key component of endothelial cell junctions.

Quantitative Data

The pre-clinical evaluation of S-516, the active metabolite of **CKD-516**, demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell Line	Cancer Type	IC50 of S-516 (nM)
HCT116	Colon Carcinoma	Data not available in a structured format
HCT15	Colon Carcinoma (MDR positive)	Data not available in a structured format
CT26	Murine Colon Carcinoma	Data not available in a structured format
3LL	Murine Lewis Lung Carcinoma	Data not available in a structured format
H460	Lung Carcinoma	Data not available in a structured format
HUVEC	Human Umbilical Vein Endothelial Cells	Data not available in a structured format

Note: While multiple sources cite the potent cytotoxicity of S-516, a comprehensive, centralized table of IC50 values from the primary discovery publication is not publicly available.

Experimental Protocols

The following are generalized protocols for the key experiments used in the evaluation of **CKD-516** and S-516, based on standard laboratory methods.

In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of S-516 (or **CKD-516** for prodrug studies) and incubated for a defined period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

- **Solubilization:** The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

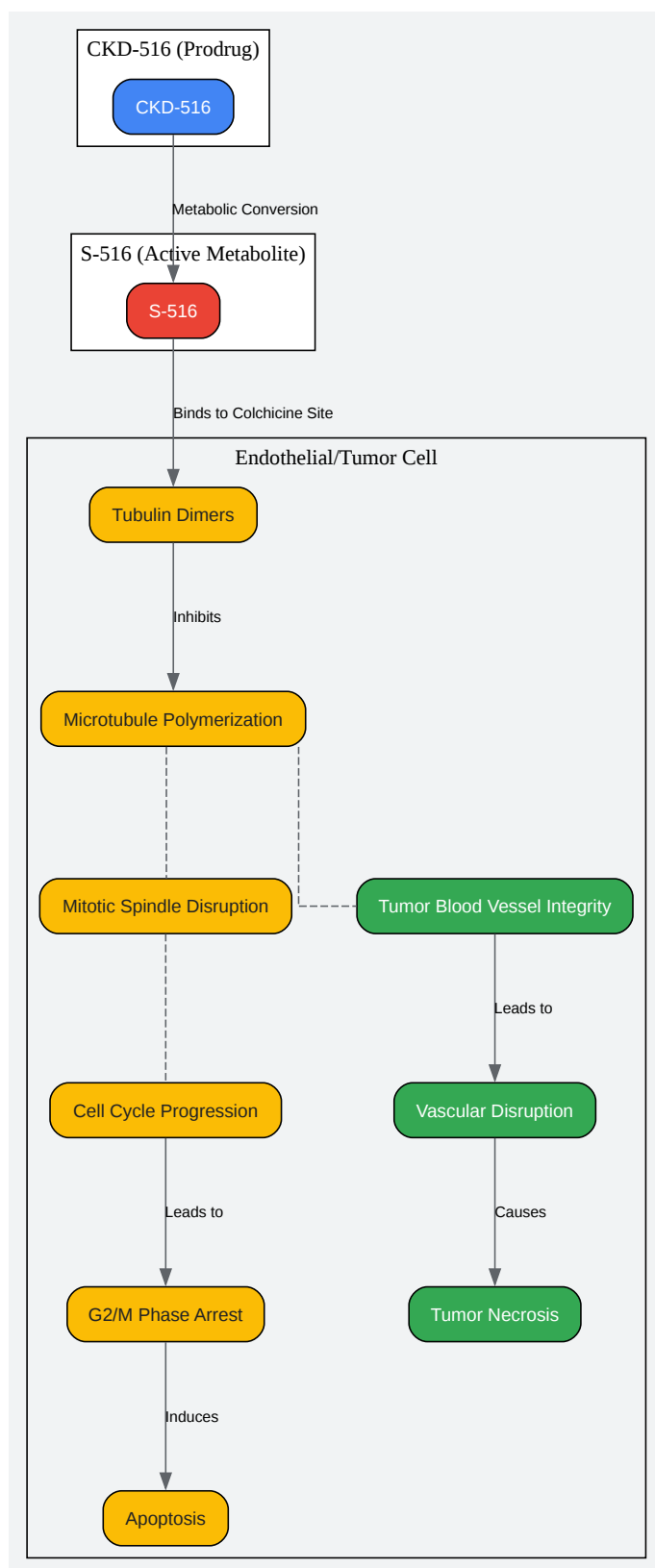
- **Reaction Setup:** A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice.
- **Compound Addition:** Various concentrations of S-516 are added to the reaction mixture.
- **Initiation of Polymerization:** The reaction is initiated by raising the temperature to 37°C.
- **Monitoring Polymerization:** The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.
- **Data Analysis:** The rate and extent of tubulin polymerization in the presence of the inhibitor are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Cancer cells are treated with S-516 for a specified duration (e.g., 24 hours).
- **Cell Harvesting and Fixation:** Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
- **Staining:** The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
- **Flow Cytometry:** The DNA content of individual cells is measured using a flow cytometer.
- **Data Analysis:** The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

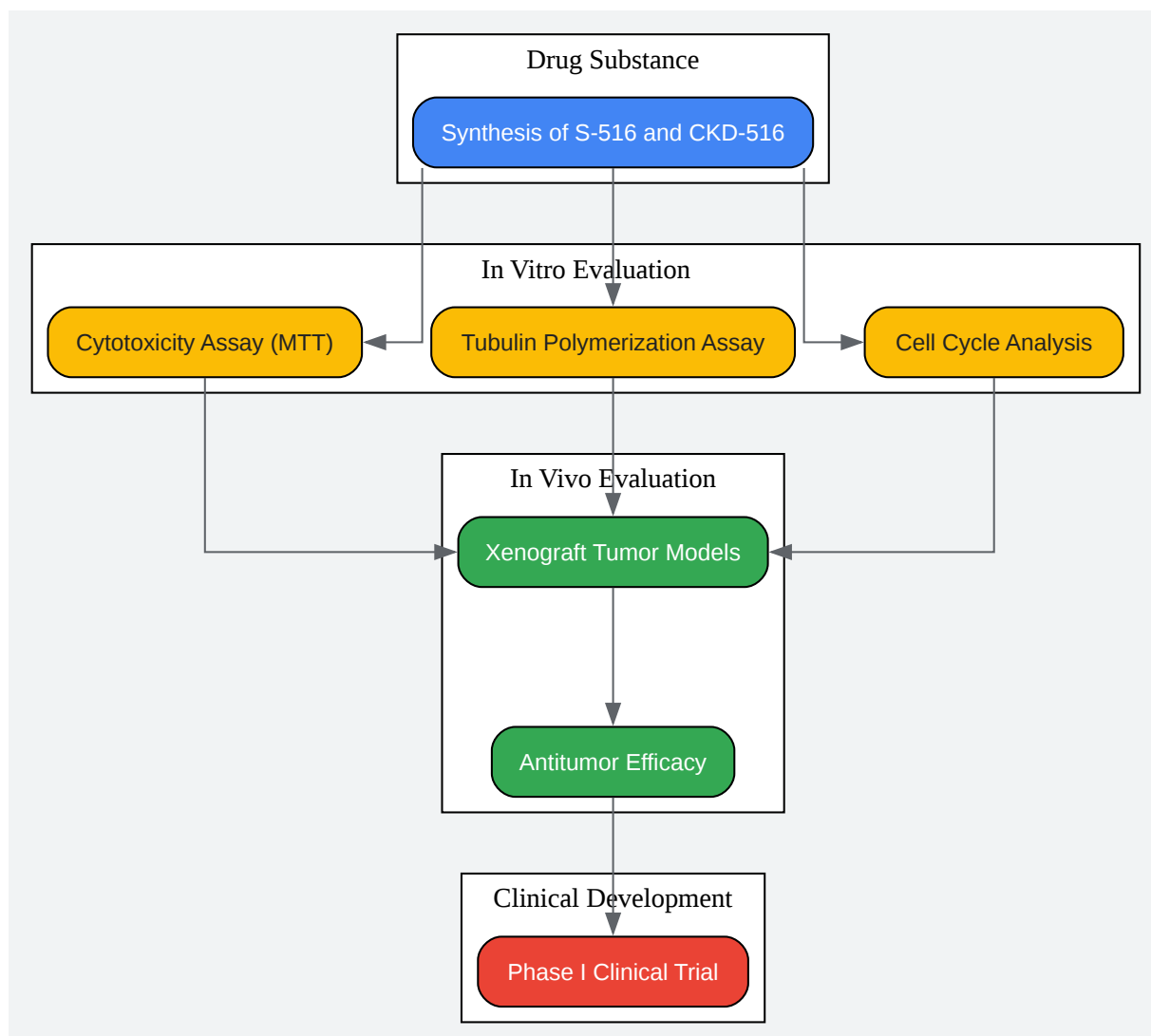
Signaling Pathway of Tubulin-Binding Vascular Disrupting Agents



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Caption: Mechanism of action of **CKD-516**.

Experimental Workflow for Biological Evaluation



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Caption: Drug discovery and development workflow for **CKD-516**.

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References

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